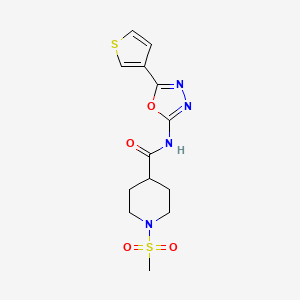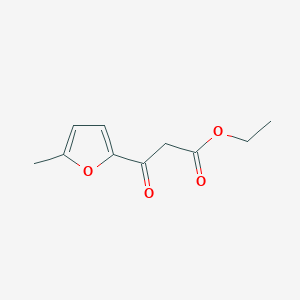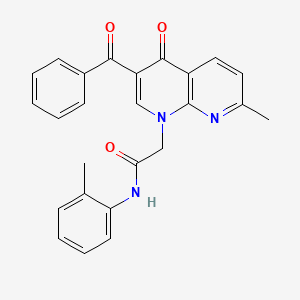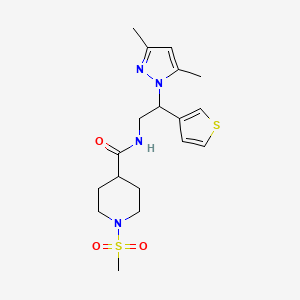![molecular formula C19H20N2O3S2 B2478651 1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea CAS No. 2034254-28-7](/img/structure/B2478651.png)
1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea, also known as BTE-DMAU, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of diarylureas and has been studied extensively for its potential therapeutic applications.
作用機序
The exact mechanism of action of 1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea is not fully understood. However, it has been proposed that it acts by inhibiting the activity of protein kinase B (Akt), which is involved in cell survival and proliferation pathways. 1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea has also been found to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. It has been shown to have low toxicity and is well-tolerated in animal models.
実験室実験の利点と制限
1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea has several advantages in lab experiments. It has shown potent anti-cancer activity and low toxicity. It is also stable and can be easily synthesized in large quantities. However, there are some limitations to its use in lab experiments. 1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea has poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which may limit its effectiveness in some applications.
将来の方向性
There are several future directions for the study of 1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea. One area of research is the development of more potent analogs of 1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea with improved solubility and pharmacokinetic properties. Another area of research is the investigation of the potential use of 1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea in combination with other anti-cancer agents to enhance its effectiveness. Further studies are also needed to elucidate the exact mechanism of action of 1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea and its potential use in other diseases such as inflammation and neurodegenerative disorders.
Conclusion:
In conclusion, 1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea is a promising synthetic compound that has shown potent anti-cancer activity and has potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea as a therapeutic agent.
合成法
The synthesis of 1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea involves the reaction of 2,3-dimethoxybenzoyl isocyanate with 2-(2-bromoethyl)-2,3'-bithiophene in the presence of a base. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal to obtain the final product. The process has been optimized to obtain high yields and purity of 1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea.
科学的研究の応用
1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea has been studied for its potential use as an anti-cancer agent. It has shown promising results in inhibiting the growth of various cancer cell lines, including breast, prostate, and colon cancer. 1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been studied for its anti-inflammatory and anti-oxidant properties, which may have therapeutic implications in various diseases.
特性
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S2/c1-23-16-5-3-4-15(18(16)24-2)21-19(22)20-10-8-14-6-7-17(26-14)13-9-11-25-12-13/h3-7,9,11-12H,8,10H2,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKNRJXHLZAHJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCCC2=CC=C(S2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[2-(2-methoxyphenyl)ethyl]oxamide](/img/structure/B2478570.png)







![Benzo[b]thiophen-2-yl(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2478583.png)


![2-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]acetic Acid](/img/no-structure.png)